Cas no 150517-85-4 (p-Lacto-N-octaose)

p-Lacto-N-octaose structure
p-Lacto-N-octaose structure
Product Name:p-Lacto-N-octaose
Numero CAS:150517-85-4
MF:C54H91N3O41
MW:1438.29586148262
CID:99862
Update Time:2023-08-02

p-Lacto-N-octaose Proprietà chimiche e fisiche

Nomi e identificatori

    • 3)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • 3)-O-b-D-galactopyranosyl-(1&
    • 3)-O-b-D-galactopyranosyl-(1&reg
    • 4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1&reg
    • β-D-galactopyranosyl-(1->3)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-β-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-D-galactopyranosyl-(1->4)-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1->3)-β-D-galactopyranosyl-(1->4)-D-glucose
    • para-Lacto-N-octaose
    • p-Lacto-N-octaose
    • O-beta-D-galactopyranosyl-(1->3)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1->3)-O-beta-D-galactopyranosyl-(1->4)- D-Glucose
    • O-beta-delta-galactopyranosyl-(1->3)-O-2-(acetylamino)-2-deoxy-beta-delta-glucopyranosyl-(1->3)-O-beta-delta-galactopyranosyl-(1->4)-O-2-(ace
    • Inchi: 1S/C54H91N3O41/c1-13(67)55-25-34(78)42(23(11-65)90-48(25)96-45-31(75)20(8-62)87-52(38(45)82)92-41(17(71)5-59)28(72)16(70)4-58)93-53-39(83)46(32(76)21(9-63)88-53)97-49-26(56-14(2)68)35(79)43(24(12-66)91-49)94-54-40(84)47(33(77)22(10-64)89-54)98-50-27(57-15(3)69)44(30(74)19(7-61)85-50)95-51-37(81)36(80)29(73)18(6-60)86-51/h4,16-54,59-66,70-84H,5-12H2,1-3H3,(H,55,67)(H,56,68)(H,57,69)/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43?,44+,45-,46-,47-,48-,49-,50-,51-,52-,53?,54-/m0/s1
    • Chiave InChI: JUJZVMYPNJNART-ZPNUIHFXSA-N
    • Sorrisi: O([C@H]1[C@@H]([C@H](C([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)NC(C)=O)O)O)NC(C)=O)[C@H]1[C@H]([C@@H](CO)OC([C@@H]1O)O[C@@H]1[C@@H](CO)O[C@H]([C@@H]([C@H]1O)NC(C)=O)O[C@@H]1[C@H]([C@H](O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O[C@H](CO)[C@@H]1O)O)O

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 26
  • Conta accettatore di obbligazioni idrogeno: 41
  • Conta atomi pesanti: 98
  • Conta legami ruotabili: 29
  • Complessità: 2490
  • XLogP3: -15.7
  • Superficie polare topologica: 699
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd